Cas no 1798902-76-7 ((S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one)

(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one is a chiral benzoxazine derivative with potential applications in pharmaceutical and agrochemical research. Its stereospecific (S)-configuration and difluoro substitution enhance its binding affinity and metabolic stability, making it a valuable intermediate for drug development. The compound’s fused pyrido-benzoxazine scaffold offers structural rigidity, which can improve selectivity in biological interactions. Its synthetic versatility allows for further functionalization, enabling the exploration of structure-activity relationships. This compound is particularly relevant in the design of kinase inhibitors or antimicrobial agents due to its electron-rich heterocyclic core. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one structure
1798902-76-7 structure
Product Name:(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one
CAS No:1798902-76-7
MF:C12H11F2NO2
MW:239.21805024147
CID:4552996
Update Time:2025-10-18

(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one Chemical and Physical Properties

Names and Identifiers

    • (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
    • Levofloxacin (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
    • 7H-Pyrido[1,2,3-de]-1,4-benzoxazin-7-one, 9,10-difluoro-2,3,5,6-tetrahydro-3-methyl-, (3S)-
    • (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one
    • Inchi: 1S/C12H11F2NO2/c1-6-5-17-12-10(14)8(13)4-7-9(16)2-3-15(6)11(7)12/h4,6H,2-3,5H2,1H3/t6-/m0/s1
    • InChI Key: NUANZKLXGGQFLY-LURJTMIESA-N
    • SMILES: O1C2=C(F)C(F)=CC3C(=O)CCN(C2=3)[C@@H](C)C1

(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D446160-5mg
(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
1798902-76-7
5mg
$ 201.00 2023-09-07
TRC
D446160-50mg
(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
1798902-76-7
50mg
$ 1608.00 2023-09-07

Additional information on (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one

Comprehensive Overview of (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one (CAS No. 1798902-76-7)

(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one (CAS No. 1798902-76-7) is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This chiral molecule, characterized by its difluoro and methyl substituents, belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities. The compound's intricate pyrido-benzoxazine scaffold makes it a promising candidate for drug discovery, particularly in targeting neurological and inflammatory pathways.

The growing interest in (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one is reflected in its frequent appearance in academic literature and patent filings. Researchers are particularly intrigued by its potential applications in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, where modulation of specific receptors is crucial. The compound's fluorinated structure enhances its metabolic stability and bioavailability, making it a valuable template for designing next-generation therapeutics.

In recent years, the demand for chiral building blocks like (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one has surged, driven by the pharmaceutical industry's focus on enantioselective synthesis. The compound's S-configuration is particularly noteworthy, as it often correlates with higher potency and selectivity in biological systems. This aligns with the broader trend of precision medicine, where tailored molecular designs are prioritized to minimize off-target effects.

From a synthetic chemistry perspective, the preparation of 1798902-76-7 involves multi-step processes that highlight the importance of asymmetric catalysis and fluorination techniques. Advanced methodologies, such as transition metal-catalyzed cross-coupling and enantioselective hydrogenation, are often employed to achieve high yields and optical purity. These innovations are critical for scaling up production while maintaining the compound's structural integrity.

The pharmacological profile of (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one is under active investigation, with preliminary studies suggesting interactions with G-protein-coupled receptors (GPCRs) and ion channels. Such targets are central to current drug development efforts, especially in areas like chronic pain management and mood disorders. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential.

As the scientific community continues to explore the applications of 1798902-76-7, its role in combinatorial chemistry and high-throughput screening is also gaining traction. The compound's modular structure allows for facile derivatization, enabling the rapid generation of analogs with optimized properties. This flexibility is invaluable in the era of AI-driven drug discovery, where computational models are used to predict bioactivity and toxicity.

In summary, (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido1,2,3-de-1,4-benzoxazin-7-one represents a compelling example of modern medicinal chemistry's ingenuity. Its combination of fluorine atoms, chirality, and heterocyclic framework positions it as a versatile tool for addressing unmet medical needs. With ongoing research and technological advancements, this compound is poised to play a pivotal role in the future of targeted therapies.

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